molecular formula C7H15ClN2O3S B1522870 4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1251922-66-3

4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No. B1522870
CAS RN: 1251922-66-3
M. Wt: 242.72 g/mol
InChI Key: YILXRMFDCIDGQN-UHFFFAOYSA-N
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Description

The compound is a derivative of amino acids, specifically a derivative of 2-aminopropanoic acid . It’s likely to have properties similar to those of other amino acids.


Synthesis Analysis

While specific synthesis methods for this compound were not found, amino acids are typically synthesized through methods involving the reaction of carboxyl groups and amino groups .


Molecular Structure Analysis

The molecular structure of amino acids typically includes an amine group, a carboxylic acid group, and a side chain . The specific structure of this compound would depend on the nature of the “1lambda6-thiomorpholine-1,1-dione” group.


Chemical Reactions Analysis

Amino acids can undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed .


Physical And Chemical Properties Analysis

Amino acids are generally soluble in water, slightly soluble in alcohol, and have high melting points . The specific physical and chemical properties of this compound would depend on its exact molecular structure.

Scientific Research Applications

Surfactant Research

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride can be studied for its surfactant properties due to its amphiphilic nature, which could have implications in improving the dispersion or solubilization of one phase in another immiscible one .

Membrane Permeabilization Studies

This compound may be used in the study of membrane permeabilization due to its potential to interact with lipid bilayers. This application is crucial in understanding drug delivery systems and the transport of molecules across cell membranes .

Inclusion Body Solubilization

In the field of protein chemistry, solubilizing inclusion bodies is a significant challenge4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride could be researched for its ability to solubilize these protein aggregates, which is essential for recombinant protein production .

Membrane Protein Solubilization

The study of membrane proteins requires effective solubilization techniques. This compound’s unique structure might aid in the solubilization process, which is a critical step in membrane protein analysis .

Biochemical Applications

In biochemistry, the manipulation of biomolecules is a common practice. This compound could be applied in biochemical research for the crystallization and manipulation of biomolecules, aiding in the study of their structure and function .

Analytical Chemistry

The compound’s potential as a reagent in analytical chemistry could be explored. Its unique chemical structure may interact with various analytes, making it a candidate for developing new analytical methods .

Biopharma Production

In biopharmaceutical manufacturing, the compound could be investigated for its role in the synthesis of therapeutic proteins and peptides. Its properties might be utilized to enhance production efficiency and product purity .

Advanced Battery Science

The electrochemical properties of 4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride could be examined for potential applications in advanced battery science, possibly contributing to the development of new types of batteries or improving existing ones .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many amino acids act as neurotransmitters or precursors to neurotransmitters in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical substances should follow appropriate safety guidelines, including the use of personal protective equipment and proper storage .

Future Directions

The future directions for research and application of this compound would depend on its specific properties and potential uses. Amino acids and their derivatives have wide-ranging applications in fields such as medicine, biochemistry, and materials science .

properties

IUPAC Name

2-amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.ClH/c1-6(8)7(10)9-2-4-13(11,12)5-3-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILXRMFDCIDGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCS(=O)(=O)CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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